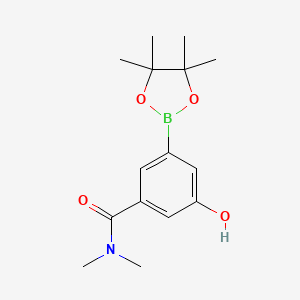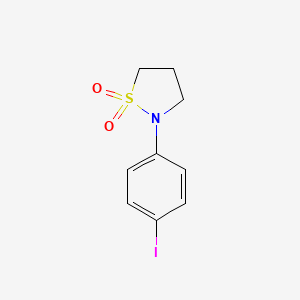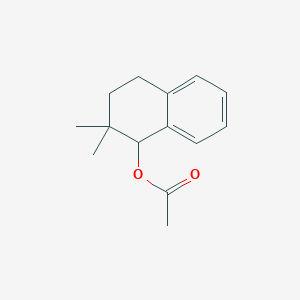
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Descripción general
Descripción
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol, combining the properties of both components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification reaction between acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol and acetic acid.
Reduction: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol.
Transesterification: A different ester and alcohol.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester depends on its specific application. In general, esters can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol: The parent alcohol of the ester.
Acetic acid: The parent acid of the ester.
Other esters: Such as ethyl acetate, methyl acetate, and butyl acetate.
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is unique due to its specific structure, which combines the properties of both acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H18O2/c1-10(15)16-13-12-7-5-4-6-11(12)8-9-14(13,2)3/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
GSZWZMHSWTWZMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=CC=CC=C2CCC1(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-9-methyl-13-(3-phenylpropyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8313761.png)
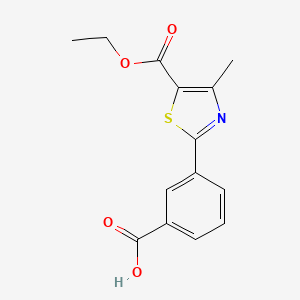
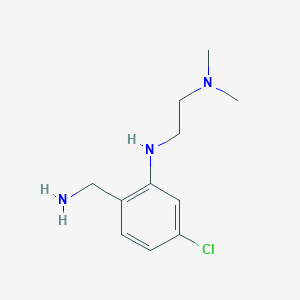
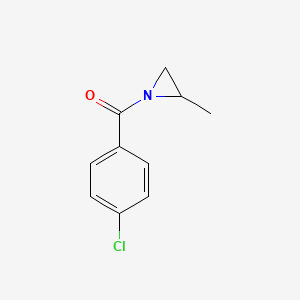
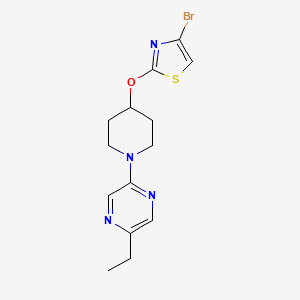
![[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl N-octanoylcarbamate](/img/structure/B8313794.png)
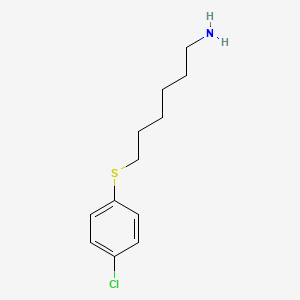
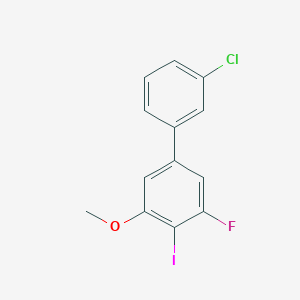
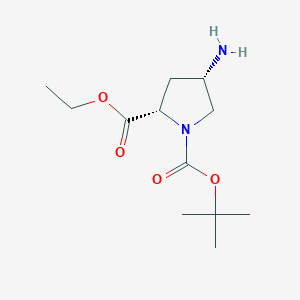
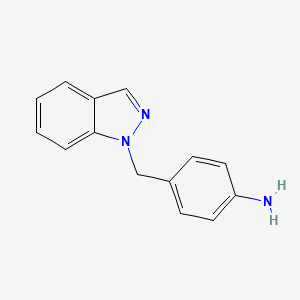
amino]-,methylester](/img/structure/B8313813.png)
![3-Bromo-7,9-diphenylcyclopenta[a]acenaphthylen-8-one](/img/structure/B8313818.png)
